5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one
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Overview
Description
5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one is an organic compound that belongs to the furan family This compound is characterized by its unique structure, which includes an allyloxy group, an ethoxy group, and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one typically involves the reaction of allyl alcohol with ethyl 3-oxobutanoate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The resulting product is then subjected to cyclization to form the dihydrofuranone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Allyloxy-2-hydroxybenzophenone: Similar in structure but with different functional groups.
1-Allyloxy-4-methoxybenzene: Shares the allyloxy group but differs in the aromatic ring structure.
Allylated pyrogallol: Contains allyl groups but has a different core structure
Uniqueness
5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one is unique due to its combination of allyloxy and ethoxy groups along with the dihydrofuranone ring.
Properties
CAS No. |
96591-12-7 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-ethoxy-5-methyl-5-prop-2-enoxyoxolan-2-one |
InChI |
InChI=1S/C10H16O4/c1-4-6-13-10(3)7-8(12-5-2)9(11)14-10/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
AORWDAQGWDBNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(OC1=O)(C)OCC=C |
Origin of Product |
United States |
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